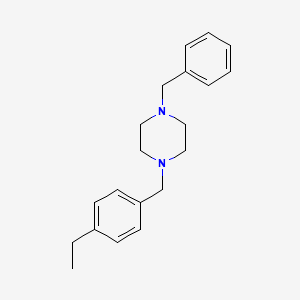![molecular formula C17H12ClNO2 B6111912 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6111912.png)
2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione, also known as DMABI, is a synthetic compound with potential applications in scientific research. It is a member of the indene-1,3-dione family of compounds, which have been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学研究应用
2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation. 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may act by inducing apoptosis and inhibiting angiogenesis.
作用机制
The exact mechanism of action of 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways involved in cell growth and proliferation. 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.
实验室实验的优点和局限性
2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has been shown to possess a variety of biological activities, making it a versatile compound for studying various disease models. However, there are also limitations to using 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, its toxicity and pharmacokinetic properties have not been fully characterized, which could limit its use in vivo.
未来方向
There are several future directions for the study of 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could help to improve our understanding of its biological activities and potential therapeutic applications. Another direction is to study its pharmacokinetic properties and toxicity in vivo, which would be necessary for its development as a therapeutic agent. Finally, 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione could be studied in combination with other compounds to determine if it has synergistic effects or can enhance the activity of other therapeutic agents.
合成方法
2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione can be synthesized by reacting 4-chlorobenzylamine with indene-1,3-dione in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione as a yellow solid. The purity and yield of 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione can be improved by using different solvents and reaction conditions.
属性
IUPAC Name |
2-[(4-chlorophenyl)methyliminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-12-7-5-11(6-8-12)9-19-10-15-16(20)13-3-1-2-4-14(13)17(15)21/h1-8,10,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHBPQXHPXEXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3,5-dimethyl-2-(1H-pyrazol-1-yl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6111839.png)
![2,2-dimethyl-N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B6111850.png)
![3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111854.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6111868.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6111870.png)
![N'-1-adamantyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)urea](/img/structure/B6111878.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B6111885.png)
![5-{4-[(3-hydroxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6111887.png)
![3-(4-chlorophenyl)-7-cyclopropyl-2-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6111899.png)

![N,N-dimethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6111926.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6111928.png)
![2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6111947.png)